molecular formula C9H13F3N2O3 B6281830 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid CAS No. 2649056-06-2

3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid

Cat. No. B6281830
CAS RN: 2649056-06-2
M. Wt: 254.2
InChI Key:
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Description

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid (3-Pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole-TFA) is an organic compound that has recently been developed as a new reagent for use in organic synthesis. It is a derivative of pyrrolidine, a cyclic amine, and trifluoroacetic acid, an acidic compound. 3-Pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole-TFA has the potential to be a useful reagent due to its unique reactivity and ability to form strong bonds with a variety of substrates.

Scientific Research Applications

3-Pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole-TFA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of novel compounds. It has also been used in the study of the mechanism of action of various enzymes and in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole-TFA is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, forming strong bonds with a variety of substrates. This allows it to catalyze a variety of reactions and facilitate the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole-TFA are not yet fully understood. However, it is believed that the compound has the potential to act as a catalyst in the synthesis of novel compounds, which could have a variety of applications in medicine and other fields.

Advantages and Limitations for Lab Experiments

3-Pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole-TFA has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of synthetic reactions. It is also highly soluble in a variety of solvents, making it easy to work with. However, there are some limitations to the use of this compound in laboratory experiments. It has a limited shelf life and is sensitive to light and air, which can reduce its effectiveness. Additionally, it is not very stable in solution and can decompose over time.

Future Directions

There are several possible future directions for the use of 3-Pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole-TFA. It could be used to synthesize novel compounds for use in medicine or other fields. It could also be used to study the mechanisms of action of various enzymes and proteins. Additionally, it could be used to develop new catalysts for the synthesis of polymers and other materials. Finally, it could be used to develop new methods of organic synthesis.

Synthesis Methods

3-Pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole-TFA can be synthesized from commercially available pyrrolidine and trifluoroacetic acid. The synthesis process involves the reaction of pyrrolidine with trifluoroacetic acid in a solvent such as acetonitrile. The reaction is carried out at a temperature of around 100°C for a period of several hours. The resulting product is a white solid that can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid involves the reaction of pyrrolidine with ethyl 2-chloroacetate to form 3-(pyrrolidin-3-yl)propanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole. Finally, the oxazole is treated with trifluoroacetic acid to obtain the desired product.", "Starting Materials": [ "Pyrrolidine", "Ethyl 2-chloroacetate", "Hydroxylamine hydrochloride", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with ethyl 2-chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form 3-(pyrrolidin-3-yl)propanoic acid ethyl ester.", "Step 2: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole.", "Step 3: The oxazole is treated with trifluoroacetic acid to obtain the desired product, 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid." ] }

CAS RN

2649056-06-2

Product Name

3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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